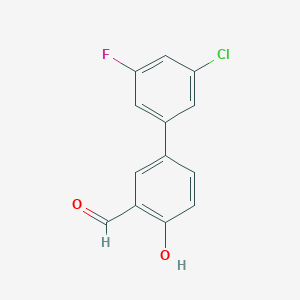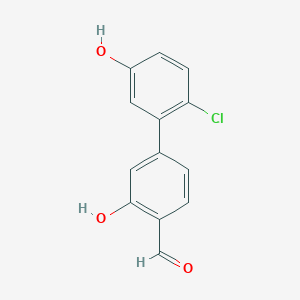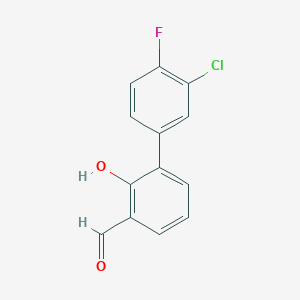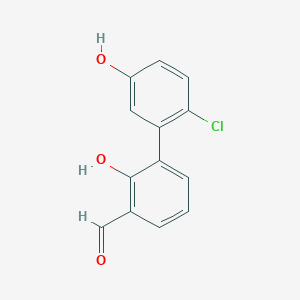
5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% (5-CF-2FP) is an aromatic compound that has a wide range of applications in scientific research. It is a white, crystalline solid and has a molecular weight of 290.55 g/mol. 5-CF-2FP is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a reagent in various synthetic processes.
Applications De Recherche Scientifique
5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a starting material for the synthesis of various heterocyclic molecules. 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is also used in the synthesis of various fluorescent dyes, which are used in biological imaging. Furthermore, it is used in the synthesis of various polymers and nanomaterials, which are used in various applications, such as medical devices, sensors, and drug delivery systems.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in various biochemical and physiological processes. In addition, it may also act as an agonist of certain receptors, such as the 5-HT2A serotonin receptor, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in various biochemical and physiological processes. In addition, it may also act as an agonist of certain receptors, such as the 5-HT2A serotonin receptor, which is involved in the regulation of mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Furthermore, it is a stable compound and can be stored for long periods of time without degradation. However, the compound can be toxic if handled improperly, and therefore extreme caution should be taken when handling it. In addition, the compound is susceptible to hydrolysis and should not be exposed to moisture or high temperatures.
Orientations Futures
There are a number of potential future directions for research involving 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%. One potential area of research is to further investigate the biochemical and physiological effects of the compound. In addition, further research is needed to explore the potential applications of the compound in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Another potential area of research is to explore the potential use of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% as a fluorescent dye for biological imaging. Finally, further research is needed to explore the potential use of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% in the synthesis of various polymers and nanomaterials for use in medical devices, sensors, and drug delivery systems.
Méthodes De Synthèse
5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% can be synthesized by a two-step process. In the first step, a reaction between 3-chloro-4-fluorobenzaldehyde and formyl chloride yields the desired product. This reaction occurs in the presence of an acid catalyst, such as hydrochloric acid, and is carried out at a temperature of 60-80°C. In the second step, the product is purified by recrystallization from a suitable solvent, such as methanol or ethanol.
Propriétés
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-5-8(3-4-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLKCZAHCOCJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685213 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-fluorophenyl)-2-formylphenol | |
CAS RN |
1261986-32-6 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378368.png)